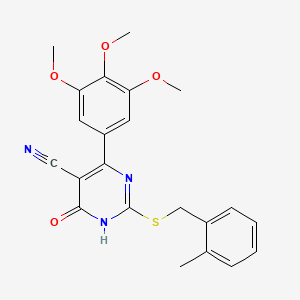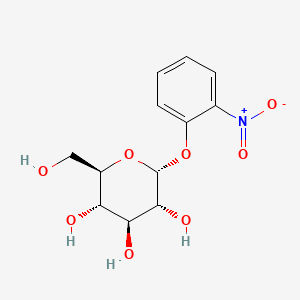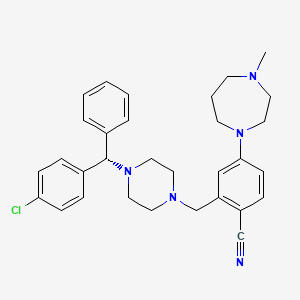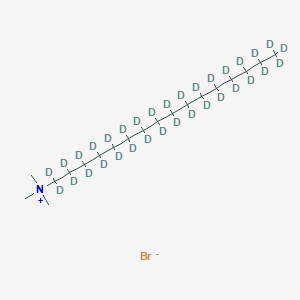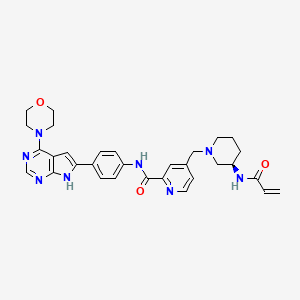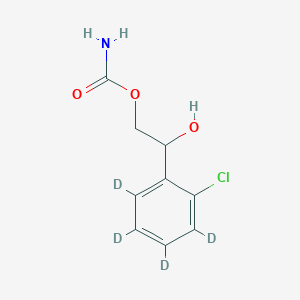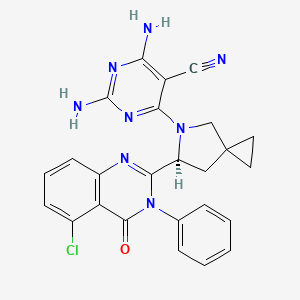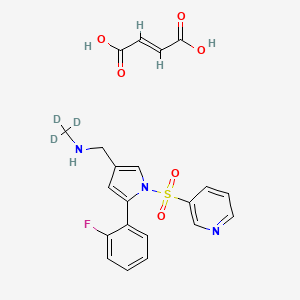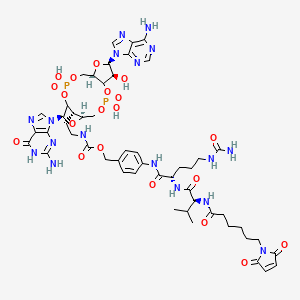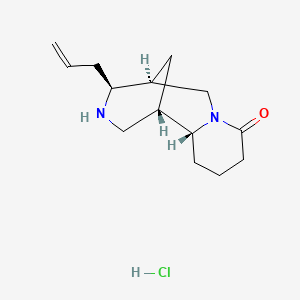
Angustifoline (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Angustifoline (hydrochloride) is an alkaloid compound isolated from the plant Lupinus angustifolius L. It exhibits significant antimicrobial activity, making it a valuable compound in scientific research and potential therapeutic applications . The compound is known for its ability to inhibit the growth of various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Bacillus thuringiensis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Angustifoline (hydrochloride) can be synthesized through the extraction of alkaloids from Lupinus angustifolius L. The extraction process involves the use of solvents such as methanol or ethanol to isolate the alkaloid content from the plant material . The isolated alkaloids are then purified using chromatographic techniques to obtain pure angustifoline (hydrochloride).
Industrial Production Methods: Industrial production of angustifoline (hydrochloride) involves large-scale extraction and purification processes. The plant material is subjected to solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: Angustifoline (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize angustifoline (hydrochloride).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of angustifoline (hydrochloride).
Applications De Recherche Scientifique
Angustifoline (hydrochloride) has a wide range of scientific research applications:
Mécanisme D'action
Angustifoline (hydrochloride) can be compared with other alkaloids such as sparteine, lupanine, and lupinine, which are also derived from Lupinus species . While these compounds share similar structural features, angustifoline (hydrochloride) is unique due to its specific antimicrobial activity against a broader range of bacterial strains . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
- Sparteine
- Lupanine
- Lupinine
Propriétés
Formule moléculaire |
C14H23ClN2O |
|---|---|
Poids moléculaire |
270.80 g/mol |
Nom IUPAC |
(1S,2R,9S,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one;hydrochloride |
InChI |
InChI=1S/C14H22N2O.ClH/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11;/h2,10-13,15H,1,3-9H2;1H/t10-,11-,12-,13+;/m0./s1 |
Clé InChI |
PXWXQSXBCFYDIZ-GTCOWVEHSA-N |
SMILES isomérique |
C=CC[C@H]1[C@H]2C[C@@H](CN1)[C@H]3CCCC(=O)N3C2.Cl |
SMILES canonique |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



